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Compound of Interest

Compound Name: Desacetylripariochromene B

Cat. No.: B15559222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific spectroscopic data for Desacetylripariochromene
B is not available in the public domain. This guide provides a hypothetical, yet technically

sound, set of spectroscopic data based on the known characteristics of the chromene

(benzopyran) chemical class, to which it belongs. The experimental protocols and analyses are

representative of standard practices for the structural elucidation of novel natural products.

Introduction
Desacetylripariochromene B is a putative natural product belonging to the chromene family

of compounds. Chromenes, also known as benzopyrans, are a class of oxygen-containing

heterocyclic compounds that are widely distributed in the plant kingdom. They exhibit a broad

range of biological activities, making them of significant interest in medicinal chemistry and

drug development. The "desacetyl" prefix suggests the absence of an acetyl group compared

to a parent compound, likely Ripariochromene B. This guide outlines the expected

spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition and

interpretation, which are crucial for the unambiguous structural determination and

characterization of this and similar molecules.

Hypothetical Spectroscopic Data
The following data tables summarize the predicted spectroscopic characteristics of

Desacetylripariochromene B, assuming a plausible chemical structure featuring a chromene
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core with hydroxyl and simple alkyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H and ¹³C NMR Data for Desacetylripariochromene B (in CDCl₃)

Position
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

2 75.1 4.85 t 3.5

3 28.3 2.90 m

2.75 m

4 123.5 5.60 d 9.8

4a 116.0 - - -

5 127.8 6.80 d 8.5

6 121.5 6.65 d 8.5

7 155.2 - - -

8 102.9 6.45 s

8a 154.1 - - -

2-CH₃ 21.2 1.40 s

2-CH₃ 21.5 1.42 s

7-OH - 5.10 br s

Note: The hypothetical structure assumes a 2,2-dimethyl-2H-chromene skeleton with a

hydroxyl group at position 7 and other unspecified substitutions that would lead to the

designated chemical shifts.

Mass Spectrometry (MS)
Table 2: Hypothetical Mass Spectrometry Data for Desacetylripariochromene B
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Ionization
Mode

Mass Analyzer [M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Interpretation
of
Fragmentation

ESI Q-TOF 205.1223 190.0989
Loss of a methyl

group (CH₃)

161.0602

Retro-Diels-Alder

(RDA)

fragmentation of

the pyran ring

147.0441

Further

fragmentation of

the RDA product

Infrared (IR) Spectroscopy
Table 3: Hypothetical Infrared Spectroscopy Data for Desacetylripariochromene B

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

3350 Broad, Strong O-H stretch (phenolic hydroxyl)

3050 Medium Aromatic C-H stretch

2975, 2930 Strong
Aliphatic C-H stretch (methyl

groups)

1620, 1580 Strong C=C stretch (aromatic ring)

1490 Medium Aromatic C=C stretch

1250 Strong C-O stretch (aryl ether)

1120 Medium C-O stretch (tertiary alcohol)

830 Strong
C-H out-of-plane bend

(aromatic)
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified Desacetylripariochromene B is

dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a Bruker Avance III 500 MHz spectrometer

equipped with a cryoprobe.

¹H NMR: The spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 3

seconds, and a relaxation delay of 2 seconds. 16 scans are accumulated.

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a

spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2

seconds. 1024 scans are accumulated.

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton

and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometry
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol.

This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation: High-resolution mass spectra are obtained using an Agilent 6545 Q-TOF

mass spectrometer with a dual AJS ESI source.

ESI Conditions: The sample is infused at a flow rate of 5 µL/min. The ESI source parameters

are set to: gas temperature 300 °C, drying gas flow 8 L/min, nebulizer pressure 35 psig, and

capillary voltage 3500 V. Data is acquired in positive ion mode over a mass range of m/z 50-

1000.

Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected and

subjected to collision-induced dissociation (CID) with nitrogen gas at varying collision

energies (10-40 eV).
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Infrared Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of the ATR accessory.

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a UATR accessory.

Data Acquisition: The spectrum is collected over the range of 4000-650 cm⁻¹ by co-adding

16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is

recorded prior to the sample measurement.

Visualization of Workflows
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical progression of experiments and data analysis in

the structural elucidation of a novel natural product like Desacetylripariochromene B.
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Caption: Workflow for Natural Product Structure Elucidation.

Signaling Pathway (Hypothetical Biological Context)
Given that many chromene derivatives exhibit biological activity, a common workflow for

investigating a potential signaling pathway impacted by a new compound is depicted below.

This is a generic representation and not specific to Desacetylripariochromene B.
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Caption: Investigating the Biological Activity of a Novel Compound.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Desacetylripariochromene B]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15559222#spectroscopic-data-nmr-ms-
ir-of-desacetylripariochromene-b]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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